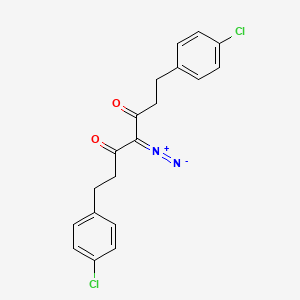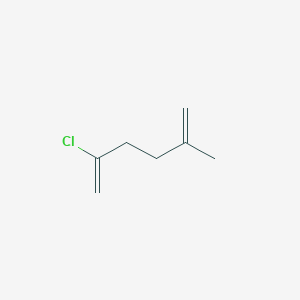![molecular formula C7H11N3O2S B14285648 Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- CAS No. 160314-52-3](/img/structure/B14285648.png)
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is a unique organic compound characterized by its thiazolidinylidene and cyanamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- typically involves the reaction of thiazolidine derivatives with cyanamide under controlled conditions. One common method includes the use of cyanogen bromide (BrCN) as a reagent to facilitate the electrophilic cyanation of secondary amines . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- may involve the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method allows for large-scale production, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- include cyanogen bromide (BrCN) for cyanation reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- has a wide range of scientific research applications, including:
Chemistry: Used in synthetic chemistry for the preparation of nitrogen-rich heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of herbicides, defoliants, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: A dimer of cyanamide used in various industrial applications.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]- is unique due to its specific thiazolidinylidene and cyanamide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and other fields.
Eigenschaften
| 160314-52-3 | |
Molekularformel |
C7H11N3O2S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
[3-(dimethoxymethyl)-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C7H11N3O2S/c1-11-7(12-2)10-3-4-13-6(10)9-5-8/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
LREYROGMECYVRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(N1CCSC1=NC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)


![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
